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For Researchers, Scientists, and Drug Development Professionals

The CAP3 program, a cornerstone in the history of DNA sequence assembly, offers a robust

algorithm for assembling Sanger sequencing reads. This technical guide provides an in-depth

exploration of CAP3's core features, its underlying methodologies, and its inherent limitations,

offering valuable insights for researchers in genomics and drug development.

Core Features
CAP3 (Contig Assembly Program 3) is a powerful tool for the assembly of DNA fragments,

particularly those generated by Sanger sequencing. Its design incorporates several key

features that enhance the accuracy and reliability of the assembled contigs.

A primary characteristic of CAP3 is its utilization of base quality scores, typically from Phred,

throughout the assembly process. This feature allows for more informed decisions at critical

stages, including the identification of high-quality overlapping regions between reads, the

construction of multiple sequence alignments, and the generation of a final consensus

sequence.[1][2] By weighting bases by their quality, CAP3 can more effectively discriminate

between true sequence variation and sequencing errors.

Another significant feature is the program's ability to use forward-reverse constraints.[1][2]

These constraints, derived from sequencing both ends of a subclone, provide information on

the expected orientation and distance between two reads. CAP3 leverages this information to
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correct misassemblies, particularly in regions containing repeats, and to link contigs into larger

scaffolds.[1][3]

Furthermore, CAP3 includes a function to clip low-quality 5' and 3' ends of reads.[1][2][4] This

pre-processing step is crucial for removing regions of high error rates that can interfere with the

accuracy of overlap detection and contig construction.

The CAP3 Assembly Algorithm: A Three-Phase
Approach
The CAP3 assembly process is systematically divided into three distinct phases:

Phase 1: Pre-processing and Overlap Detection

The initial phase involves the preparation of reads and the identification of potential overlaps.

Clipping of Low-Quality Regions: CAP3 first identifies and removes low-quality segments at

the 5' and 3' ends of each read. This clipping is guided by the base quality scores, ensuring

that only reliable sequence data is used for assembly.[1]

Overlap Computation: The program then employs a fast algorithm to identify pairs of reads

that are likely to overlap. This is followed by a more detailed alignment using a dynamic

programming approach to compute a similarity score for each potential overlap. The scoring

system considers base quality values, with higher scores given to matches of high-quality

bases.

Phase 2: Contig Assembly

In the second phase, the reads are assembled into contiguous sequences (contigs).

Greedy Algorithm: CAP3 uses a greedy approach, starting with the pair of reads that has the

highest overlap score. This initial pair forms the first contig. Subsequently, the program

iteratively adds reads to existing contigs based on the best available overlap score.

Use of Forward-Reverse Constraints: During this phase, CAP3 incorporates forward-reverse

constraints to validate and correct the layout of reads within contigs.[1][3] If a constraint is
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violated, the program can re-evaluate the assembly in that region. These constraints are also

instrumental in ordering and orienting contigs, thereby creating scaffolds.

Phase 3: Consensus Sequence Generation

The final phase focuses on generating a high-quality consensus sequence for each contig.

Multiple Sequence Alignment: CAP3 constructs a multiple sequence alignment of all reads

within a contig.

Weighted Consensus: A consensus base for each position in the alignment is determined by

a weighted voting system. The quality score of each base is used as its weight, meaning that

bases with higher quality scores have a greater influence on the final consensus sequence.

Experimental Protocols
Input Data Preparation
For a successful CAP3 assembly, the input data must be prepared in a specific format.

Sequence File: The DNA sequence reads must be in a FASTA format file.[1][2][3]

Quality Score File (Optional but Recommended): A file containing the base quality scores in

a format compatible with Phred (e.g., a .qual file) should be provided.[1][2][3] This file is

crucial for leveraging CAP3's quality-aware features.

Constraint File (Optional): If forward-reverse constraints are to be used, they must be

provided in a separate text file (typically with a .con extension). Each line in this file specifies

a pair of read names and the minimum and maximum expected distance between them in

base pairs.[1][2][3]

Running CAP3
CAP3 is a command-line tool. A typical execution would involve specifying the input sequence

file and any optional parameters.

This command instructs CAP3 to assemble the sequences in your_sequences.fasta, with a

minimum overlap length of 20 base pairs (-o 20) and a minimum percent identity of 90% for an
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overlap to be considered (-p 90). A comprehensive list of parameters can be found in the CAP3

documentation.

Quantitative Data Summary
The performance of CAP3 has been compared to other assemblers, most notably PHRAP. The

following tables summarize the results from the original CAP3 publication, showcasing its

performance on different BAC datasets.

Table 1: Assembly of Individual BAC Datasets

Dataset
Number of
Reads

CAP3:
Number of
Contigs

PHRAP:
Number of
Contigs

CAP3:
Misassembl
ies

PHRAP:
Misassembl
ies

203 1572 1 1 0 0

216 2248 1 1 0 0

322F16 2893 2 1 0 0

526N18 3125 2 1 0 0

Source: Adapted from Huang and Madan, 1999.

Table 2: Performance on Low-Pass Data with Forward-Reverse Constraints
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Dataset
CAP3: Number
of Scaffolds

PHRAP:
Number of
Scaffolds

CAP3: Number
of
Misassembled
Scaffolds

PHRAP:
Number of
Misassembled
Scaffolds

1 1 3 0 1

2 1 2 0 0

3 1 1 0 0

4 2 4 0 1

5 1 2 0 0

6 1 1 0 0

7 1 3 0 1

Source: Adapted from Huang and Madan, 1999.

These tables illustrate that while PHRAP often produces a smaller number of contigs, CAP3

tends to have fewer errors in the consensus sequence and is more effective at scaffolding with

forward-reverse constraints.[1][4]

Limitations
Despite its strengths, CAP3 has several limitations that are important to consider:

Scalability: CAP3 was designed for assembling smaller datasets, such as those from Sanger

sequencing of BACs or cosmids. It is not well-suited for the massive datasets generated by

next-generation sequencing (NGS) platforms.

Memory Usage: The program can be memory-intensive, particularly with larger datasets, as

it holds a significant amount of overlap information in memory.

Greedy Algorithm: The greedy approach to contig assembly, while fast, does not guarantee a

globally optimal assembly. It can sometimes lead to locally optimal but globally incorrect

contig constructions.
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Repeat Handling: While forward-reverse constraints improve the handling of repeats,

complex repeat structures can still pose a significant challenge and may lead to

misassemblies.

Visualizations
CAP3 Assembly Workflow
The following diagram illustrates the major steps in the CAP3 assembly process.

Phase 1: Pre-processing & Overlap Detection Phase 2: Contig Assembly Phase 3: Consensus Generation

Input Reads (FASTA) Clip Low-Quality Ends Compute Overlaps Greedy Assembly of Contigs Apply Forward-Reverse Constraints Link Contigs into Scaffolds Multiple Sequence Alignment Generate Weighted Consensus Output Assembled Contigs

Click to download full resolution via product page

Caption: The three-phase workflow of the CAP3 assembly program.

Logical Relationship of Key CAP3 Features
This diagram illustrates how the core features of CAP3 interrelate to produce the final

assembly.
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Caption: Interplay of core features in the CAP3 assembly process.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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